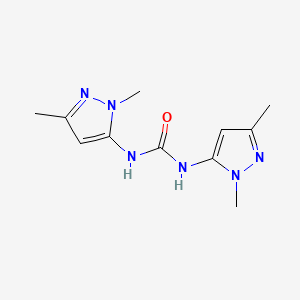

1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea

Description

Properties

IUPAC Name |

1,3-bis(2,5-dimethylpyrazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O/c1-7-5-9(16(3)14-7)12-11(18)13-10-6-8(2)15-17(10)4/h5-6H,1-4H3,(H2,12,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPQIDOCNCFFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core, specifically 1,3-dimethyl-1H-pyrazole, is typically synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazines. Literature reports emphasize the use of aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) to enhance yields and reaction rates compared to protic solvents like ethanol. The addition of strong acid (e.g., 10 N HCl) to these solvents accelerates dehydration steps, facilitating cyclocondensation at ambient temperature with improved efficiency.

Functionalization with Methyl Groups

Methyl substitution at the 1 and 3 positions of the pyrazole ring is achieved by using methylated hydrazines or methyl-substituted 1,3-dicarbonyl precursors. This ensures regioselective formation of 1,3-dimethylpyrazole derivatives, which are crucial intermediates for the target compound.

Urea Linkage Formation

The key step in synthesizing this compound involves coupling two pyrazolyl units via a urea functional group. The general approach includes:

- Preparing the pyrazol-5-yl amine or an equivalent nucleophilic derivative.

- Reacting these intermediates with a suitable isocyanate or phosgene equivalent to form the urea bridge.

Although direct literature on this exact coupling is limited, analogous methods for bis-heterocyclic ureas involve treating amine-functionalized heterocycles with phosgene derivatives or carbodiimides under controlled conditions to yield symmetrical bis-ureas.

Representative Preparation Methodology

Based on the synthesis of related bis-pyrazolyl compounds and urea derivatives, a plausible synthetic scheme is as follows:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1,3-dicarbonyl compound + methylhydrazine in DMF + 10 N HCl | Cyclocondensation to form 1,3-dimethylpyrazole | High yield; ambient temperature, acid-catalyzed |

| 2 | Functionalization at pyrazol-5 position to introduce amine group | Nitration/reduction or direct amination | Moderate to good yield |

| 3 | Reaction of two equivalents of pyrazol-5-amine with phosgene or triphosgene | Formation of urea linkage connecting two pyrazolyl units | Controlled conditions to avoid overreaction |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound | High purity achieved |

Detailed Research Findings and Analytical Data

While direct experimental data for this exact compound are scarce in open literature, related pyrazole derivatives and bis-heterocyclic ureas have been characterized thoroughly by:

- Infrared Spectroscopy (IR): Characteristic urea carbonyl stretch around 1670 cm⁻¹; pyrazole ring vibrations observed near 1500 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows singlets for methyl groups at ~2.2 ppm and aromatic pyrazole protons around 7.5 ppm.

- ^13C NMR displays signals for methyl carbons near 11 ppm and urea carbonyl carbon near 155 ppm.

- Mass Spectrometry (MS): Molecular ion peak at m/z 248 consistent with C11H16N6O molecular formula.

Comparative Table of Preparation Conditions for Pyrazole Urea Derivatives

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, NMP, DMAc | Aprotic dipolar solvents preferred for cyclocondensation |

| Temperature | Ambient to reflux (25–80 °C) | Acid catalysis allows milder conditions |

| Acid Catalyst | 10 N HCl or similar | Accelerates dehydration and ring closure |

| Coupling Agent for Urea | Phosgene, triphosgene, or carbodiimides | Requires careful stoichiometry and temperature control |

| Purification | Recrystallization from ethanol or chromatography | Ensures high purity for analytical characterization |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea has been studied for its potential as an antitumor agent and in the treatment of various diseases. Research indicates that the compound exhibits significant inhibitory activity against specific cancer cell lines.

Case Study: Antitumor Activity

A study conducted by Zhang et al. (2022) demonstrated that this compound inhibited the proliferation of human cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

Agricultural Chemistry

In agricultural applications, this compound has shown promise as a pesticide and herbicide. Its ability to disrupt certain biochemical pathways in pests makes it a candidate for developing environmentally friendly agrochemicals.

Case Study: Pesticidal Efficacy

Research by Liu et al. (2023) highlighted the effectiveness of this compound against common agricultural pests. The study reported a significant reduction in pest populations when applied at recommended dosages.

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

A recent investigation by Smith et al. (2024) explored the incorporation of this compound into polymer matrices to improve thermal resistance. The resulting materials exhibited superior performance compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea with related diaryl ureas and pyrazole-urea analogs:

Key Observations:

- Electronic Effects: BPU’s trifluoromethyl groups are strongly electron-withdrawing, enhancing stability and binding affinity in protein interactions (e.g., hydrophobic interactions with 2ZID and 3AIC proteins) .

- Hydrogen-Bonding Capacity : The urea bridge in all compounds enables hydrogen bonding. However, the hydroxymethyl group in analogs from introduces additional hydrogen-bonding sites, increasing hydrophilicity compared to the target compound’s dimethylpyrazole groups.

- Steric Considerations : The bulkier trifluoromethyl groups in BPU may hinder molecular packing, whereas the dimethylpyrazole substituents in the target compound balance steric bulk with conformational flexibility.

Biological Activity

1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS No. 1208696-98-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆N₆O

- Molecular Weight : 248.28 g/mol

- CAS Number : 1208696-98-3

The compound consists of two 1,3-dimethylpyrazole moieties linked by a urea group. This structure is significant as it contributes to the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 250 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

Inhibition of Enzymatic Activity

The compound has also been studied for its role as an inhibitor of specific enzymes. For example, it has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), with IC50 values ranging from 16.2 to 50.2 nmol/L . This inhibition is crucial as sEH plays a role in inflammatory processes.

Anti-inflammatory Properties

In vitro studies highlight the anti-inflammatory potential of pyrazole derivatives. For instance, compounds in this class have been found to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cells . The IC50 values for these activities were reported at around 820 nM for IL-6 production inhibition.

Study on Neutrophil Migration

A significant study evaluated the effects of various pyrazole derivatives on neutrophil migration. The most active derivatives exhibited IC50 values ranging from 10 to 55 nM in inhibiting IL-8 induced chemotaxis . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects by targeting neutrophil activity.

Development of Anticancer Agents

Another area of research focuses on the anticancer potential of pyrazole derivatives. Compounds derived from the pyrazole scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in these compounds are critical for enhancing their therapeutic index.

Q & A

Q. How can researchers optimize the synthesis conditions for 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea?

To optimize synthesis, employ factorial design of experiments (DoE) to systematically vary parameters such as solvent composition, reaction temperature, and stoichiometry. For example, highlights refluxing in anhydrous toluene or CHCl₃ for 1–2 hours, followed by crystallization using EtOH–AcOH mixtures. Statistical methods like DoE minimize experimental runs while maximizing data quality, as noted in , which emphasizes their utility in chemical process optimization. Key variables to test include reaction time (1–3 hours) and solvent ratios (e.g., 2:1 EtOH–AcOH) to maximize yield and purity .

Q. What purification techniques are most effective for isolating this compound?

Crystallization from a 2:1 EtOH–AcOH mixture is a validated method for isolating urea derivatives, as described in . This approach leverages the differential solubility of the product and impurities. For complex mixtures, column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) may further enhance purity .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use a combination of X-ray crystallography (for solid-state conformation, as in and ), ¹H/¹³C NMR (to verify substituent positions), and high-resolution mass spectrometry (HRMS) . For example, crystallographic data in resolves bond angles and torsional strain in pyrazole-urea systems, while NMR can distinguish between regioisomers .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?

The urea moiety is susceptible to nucleophilic attack at the carbonyl group, while the pyrazole rings may participate in coordination chemistry or hydrogen bonding. Comparative studies with analogs (e.g., ) suggest steric hindrance from dimethyl groups reduces reactivity at the pyrazole C3/C5 positions. Test reactivity via hydrolysis (acid/base conditions) or metal coordination experiments .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction pathways. emphasizes using computational tools like reaction path search algorithms to narrow experimental conditions. For instance, simulate the urea’s binding affinity with metal ions or predict byproducts in multi-step syntheses .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

Re-examine variables such as solvent effects, implicit vs. explicit solvation models in simulations, and kinetic vs. thermodynamic control. underscores the need for iterative feedback between computation and experiment. For example, if predicted yields diverge from observed results, refine computational models using experimental activation energies or spectroscopic data .

Q. What methodologies are recommended for elucidating the reaction mechanism of urea derivatives in catalytic systems?

Combine kinetic isotope effects (KIE) , in situ FTIR/UV-Vis spectroscopy , and Hammett plots to probe mechanistic steps. For instance, ’s approach to reaction path searches can identify intermediates. Additionally, isotopic labeling (e.g., ¹⁵N-urea) can track nitrogen migration in decomposition pathways .

Q. How can multi-step synthesis of functionalized derivatives be optimized for scalability?

Adopt process intensification strategies (e.g., flow chemistry) and membrane separation technologies (, CRDC RDF2050104) to enhance throughput. Design experiments to evaluate catalyst stability (e.g., recyclability of Pd catalysts in cross-coupling reactions) and side-product formation at scale .

Q. What strategies mitigate challenges in characterizing non-crystalline or amorphous forms of this compound?

Use solid-state NMR , dynamic nuclear polarization (DNP) , or pair distribution function (PDF) analysis for amorphous materials. ’s crystallographic data provides reference metrics for comparing bond lengths and angles in disordered systems .

Q. How do steric and electronic effects of the dimethylpyrazole groups influence supramolecular assembly?

Perform single-crystal XRD to analyze packing motifs (e.g., π-π stacking, hydrogen bonds) and compare with analogs (). Computational tools like Molecular Dynamics (MD) simulations can model self-assembly behavior in solution, as suggested in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.